molecular formula C23H14F2N4 B8504469 4,6-Bis(4-fluorophenyl)-5-(4-pyridyl)-1H-pyrazolo[3,4-b]pyridine CAS No. 755753-82-3

4,6-Bis(4-fluorophenyl)-5-(4-pyridyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B8504469
CAS No.: 755753-82-3
M. Wt: 384.4 g/mol
InChI Key: QWOODJDZURZLML-UHFFFAOYSA-N
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Description

4,6-Bis(4-fluorophenyl)-5-(4-pyridyl)-1H-pyrazolo[3,4-b]pyridine is a useful research compound. Its molecular formula is C23H14F2N4 and its molecular weight is 384.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

755753-82-3

Molecular Formula

C23H14F2N4

Molecular Weight

384.4 g/mol

IUPAC Name

4,6-bis(4-fluorophenyl)-5-pyridin-4-yl-1H-pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C23H14F2N4/c24-17-5-1-14(2-6-17)20-19-13-27-29-23(19)28-22(16-3-7-18(25)8-4-16)21(20)15-9-11-26-12-10-15/h1-13H,(H,27,28,29)

InChI Key

QWOODJDZURZLML-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C3C=NNC3=NC(=C2C4=CC=NC=C4)C5=CC=C(C=C5)F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3-amino-2H-pyrazole (60 mg, 71.8 mmol) in EtOH (2 mL) and 1 drop of 37% HCl, 1-(4-fluorophenyl)-2-(4-pyridyl)vinyl 4-fluorobenzoate (0.22 g, 65.0 mmol, obtained in reference example 4) was added under argon atmosphere. This was heated to reflux for 3 days. The mixture was diluted with CHCl3 and MeOH. It was washed with saturated NaHCO3. The aqueous phase was extracted with CHCl3 (×2). The organic phase was dried over Na2SO4 and concentrated to dryness. The crude product obtained was purified by chromatography on silica gel using hexane-EtOAc mixtures of increasing polarity as eluent, to afford 58 mg of the desired product in a solid white form (yield: 23%).
Quantity
60 mg
Type
reactant
Reaction Step One
Name
1-(4-fluorophenyl)-2-(4-pyridyl)vinyl 4-fluorobenzoate
Quantity
0.22 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
23%

Synthesis routes and methods II

Procedure details

In a volumetric flask, 1-(4-fluorophenyl)-2-(4-pyridyl)ethanone (23.56 g, 109.4 mmol, obtained in reference example 1) and 2-methoxyethanol (150 mL) were introduced. A solution of 3-amino-2H-pyrazole (10.00 g, 120.3 mmol) in 2-methoxyethanol (170 mL) and 37% HCl (3.23 g, 32.8 mmol) were added under argon atmosphere. This was heated to reflux for 3 days. It was allowed to cool and concentrated. The solid obtained was dissolved in CHCl3 (400 mL) and MeOH (50 mL) and washed with 0.1 N HCl (300 mL) and 1 N NaOH (300 mL). The organic phase was dried over Na2SO4 and concentrated to dryness, to afford 9.93 g of the desired product in solid cream form (yield: 47%)
Quantity
23.56 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
3.23 g
Type
reactant
Reaction Step Two
Quantity
170 mL
Type
solvent
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Three
Yield
47%

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